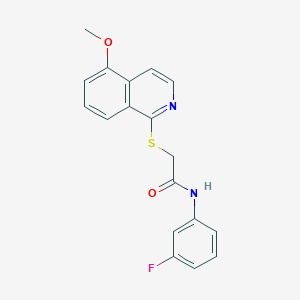

N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Description

N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a thioacetamide derivative featuring a 3-fluorophenyl group linked via an acetamide bridge to a 5-methoxyisoquinoline moiety.

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-16-7-3-6-15-14(16)8-9-20-18(15)24-11-17(22)21-13-5-2-4-12(19)10-13/h2-10H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYIDKTWZCBLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves the following steps:

Formation of the Thioacetamide Linkage: This can be achieved by reacting 3-fluoroaniline with chloroacetyl chloride to form N-(3-fluorophenyl)-2-chloroacetamide.

Introduction of the Methoxyisoquinoline Moiety: The chloroacetamide intermediate is then reacted with 5-methoxyisoquinoline-1-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its structural features.

Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl and methoxyisoquinoline groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thioacetamide Framework

The thioacetamide moiety (R-S-CH2-CONH-R') is a common feature in several pharmacologically active compounds. For example:

- Compound 23 (): N-(4-(Cyanomethyl)phenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide shares the thioacetamide core but substitutes the isoquinoline with a triazinoindole ring. This modification enhances π-π stacking interactions in target proteins, as observed in hit identification studies .

- Compound 6f (): Features a thioxothiazolidin-3-yl group instead of isoquinoline, demonstrating how heterocyclic substitutions alter melting points (218–219°C) and synthetic yields (54%) .

Table 1: Structural Variations in Thioacetamide Derivatives

Substituent Effects on Bioactivity

- Fluorine vs. Chlorine/Bromine : The 3-fluorophenyl group in the target compound may confer metabolic stability compared to 3-chlorophenyl (e.g., Compound 2a , ) or 4-bromophenyl (e.g., Compound 26 , ). Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes .

- Methoxy Group Positioning: The 5-methoxyisoquinoline group could mimic the 4-methoxybenzylidene substituent in Compound 6f, which contributes to hydrogen bonding and crystal packing stability .

Pharmacological Activity Trends

- Antimicrobial Potential: Benzofuran-oxadiazole analogs like 2a and 2b () exhibit potent antimicrobial effects, suggesting that the thioacetamide scaffold is a viable platform for antibiotic development. The target compound’s isoquinoline moiety may further modulate activity against resistant strains .

- Enzyme Inhibition: Compounds with pyrimidine or triazinoindole cores (e.g., Compound 33, ) demonstrate dual Sirt2/HDAC6 inhibition, highlighting the versatility of thioacetamide derivatives in targeting epigenetic regulators .

Biological Activity

N-(3-fluorophenyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 314.37 g/mol. The compound features a fluorinated phenyl group and a methoxy-substituted isoquinoline linked through a thioether bond.

Synthesis Overview:

- Formation of Isoquinoline Derivative: The 5-methoxyisoquinoline can be synthesized via the Pictet-Spengler reaction.

- Thioether Linkage Formation: The thioether bond is formed by reacting the isoquinoline derivative with an appropriate thiol under basic conditions.

- Final Acetamide Formation: The acetamide group is introduced through acylation reactions.

Anticancer Properties

Recent studies have shown that derivatives of isoquinoline compounds exhibit significant anticancer activity. For instance, this compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 12.5 | |

| MCF-7 (Breast cancer) | 15.0 | |

| A549 (Lung cancer) | 10.0 |

These results indicate that the compound has potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in cell proliferation.

- Induction of Apoptosis: It is hypothesized that the compound can trigger apoptotic pathways within cancer cells, leading to cell death.

- Modulation of Signaling Pathways: Interaction with signaling molecules could alter pathways critical for tumor growth.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HeLa Cells: A study demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.

- In Vivo Studies: In animal models, administration of the compound led to reduced tumor size and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.